Methyl 1-cyclopentene-1-carboxylate
Overview
Description
Methyl 1-cyclopentene-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various enantiomers and is involved in multiple chemical reactions due to its structural properties. Its synthesis and analysis are crucial for understanding its chemical behavior and applications in organic synthesis.
Synthesis Analysis
The synthesis of methyl 1-cyclopentene-1-carboxylate involves the kinetic and parallel kinetic resolutions, allowing for the efficient preparation of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate (Stephen G Davies et al., 2003). Furthermore, treatment of methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters with anhydrous Na2CO3 in refluxing xylene yields methyl-substituted 1-cyclopentene-1-carboxylic esters, showcasing a method for preparing several intermediates significant in natural products synthesis (TakedaAkira & TsuboiSadao, 1977).
Molecular Structure Analysis
The molecular structure of methyl 1-cyclopentene-1-carboxylate and its derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography, providing detailed insights into its configuration and conformation (Gideon J. J. Steyn et al., 1997).
Chemical Reactions and Properties
Methyl 1-cyclopentene-1-carboxylate undergoes a range of chemical reactions, including cycloadditions and carbonylation reactions, leading to the formation of functionalized cyclopentenones and other cyclic compounds (Xiaoxun Li et al., 2012). These reactions are facilitated by catalysts such as Rh and are significant for the synthesis of various organic molecules.
Physical Properties Analysis
The physical properties of methyl 1-cyclopentene-1-carboxylate, such as boiling and melting points, are determined by its molecular structure. While specific values are not provided in the papers sourced, these properties are crucial for handling the compound and its application in chemical synthesis.
Chemical Properties Analysis
The chemical properties of methyl 1-cyclopentene-1-carboxylate, including reactivity with different chemical reagents and conditions, dictate its role in organic synthesis. Its ability to participate in cycloaddition reactions, for example, is a key characteristic that enables the synthesis of complex organic molecules (J. Barluenga et al., 2006).
Scientific Research Applications
Synthesis of Natural Product Intermediates : Methyl-substituted 1-cyclopentene-1-carboxylic esters, including Methyl 1-cyclopentene-1-carboxylate, are used in synthesizing intermediates for natural products. For example, they aid in creating compounds like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde and ethyl 2-methyl-3-oxo (Takeda & Tsuboi, 1977).
Degradation of Picrotoxinin : The compound is also key in synthesizing methyl 5-hydroxy-2-methyl-3-oxo-1-cyclopentene-1-carboxylate, important in the degradation study of picrotoxinin (Finch & Schlittler, 1968).
Biological Studies : Cycloleucine, which inhibits RNA methylation in chicken embryo fibroblasts, is related to this compound. It impacts the processing and function of poly(A)+ RNA but impairs ribosomal RNA transport and accumulation (Dimock & Stoltzfus, 1979).
High-Performance Coatings : Methyl 2-(bicyclo[3.1.0]hex-1-yl)acrylate, a variant, is a highly reactive polymer with potential applications in high-performance coatings due to its glass transition temperature of 90°C (Moszner et al., 2003).
Pharmaceutical and Biotechnology Applications : Synthesis of 1,2-disubstituted cyclopentanes and their corresponding alkanoates, related to Methyl 1-cyclopentene-1-carboxylate, demonstrates potential applications in pharmaceuticals and biotechnology (Vatèla et al., 1988).
Synthesis of Enantiomers : Efficient synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate demonstrates the compound's significance in chemical synthesis (Davies et al., 2003).
Cycloaddition Reactions : Studies involving cycloaddition reactions with methyl glyoxylate oxime and cyclopentadiene or cyclopentene highlight the compound's reactivity and potential in synthesizing various chemical products (Sousa et al., 2012).
Safety And Hazards
Methyl 1-cyclopentene-1-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It has a flash point of 62 °C .
properties
IUPAC Name |
methyl cyclopentene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYCAXIAUKEGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338442 | |
Record name | Methyl cyclopent-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclopentene-1-carboxylate | |
CAS RN |
25662-28-6 | |
Record name | Methyl cyclopent-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl cyclopent-1-ene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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